Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV)
Description
Properties
Molecular Formula |
C44H80HfO8 |
|---|---|
Molecular Weight |
915.6 g/mol |
IUPAC Name |
hafnium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7-; |
InChI Key |
ZRECPNBYWRZCRC-DNSQIVDOSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Hf] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium can be synthesized through the reaction of hafnium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the synthesis of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity for use in applications such as chemical vapor deposition.
Chemical Reactions Analysis
Hydrolysis Reactions
Controlled hydrolysis of Hf(TMHD)₄ derivatives produces hydroxo-bridged complexes:
Microhydrolysis of [Hf(OⁱPr)(thd)₃]
Reaction with trace water yields the dimeric hydroxo complex [Hf(OH)(OⁱPr)(thd)₂]₂, exclusive to hafnium systems .
Key Observations :
-
Hydroxo bridges form via protonolysis of Hf–OⁱPr bonds.
-
The dimeric structure enhances solubility in nonpolar solvents compared to Hf(TMHD)₄.
Thermal Decomposition
Hf(TMHD)₄ decomposes under elevated temperatures (≥315°C ), releasing volatile ligands and forming hafnium oxide (HfO₂) residues. This property is exploited in chemical vapor deposition (CVD) processes for high-κ dielectric films .
Decomposition Pathway :
Factors Influencing Decomposition :
-
Atmosphere : Oxygen-free environments reduce carbon contamination.
-
Pressure : Low-pressure CVD enhances ligand volatility.
Ligand Exchange with Other β-Diketones
Hf(TMHD)₄ participates in ligand displacement reactions with stronger chelating agents (e.g., acetylacetonate):
Example Reaction :
Driving Force :
-
Higher stability constants of incoming ligands.
Coordination with Lewis Bases
Hf(TMHD)₄ reacts with Lewis bases (e.g., amines, ethers) to form adducts, altering its solubility and reactivity:
Adduct Formation :
Applications :
Environmental and Kinetic Considerations
-
Temperature : Elevated temperatures accelerate ligand substitution but risk premature decomposition .
-
pH : Acidic conditions promote protonation of thd⁻ ligands, destabilizing the complex.
-
Solvent : Nonpolar solvents (e.g., hexane) favor intact Hf(TMHD)₄, while alcohols induce ligand exchange .
Comparative Stability of Hafnium vs. Zirconium Analogues
Hf(TMHD)₄ exhibits lower solubility and higher thermal stability than zirconium counterparts due to stronger Hf–O bonds and tighter crystal packing .
| Property | Hf(TMHD)₄ | Zr(TMHD)₄ |
|---|---|---|
| Melting Point | 315°C | 298°C |
| Solubility in Toluene | Moderate | High |
Scientific Research Applications
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV), also known as Hf(TMHD)4, is an organometallic compound with a variety of applications stemming from its chemical properties. It's used in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . It's also being researched for cancer treatment .
Chemical Properties
- Formula : C44H76HfO8
- Molecular Weight : 911.56
- Purity : Typically >95%
- Appearance : Exists as white crystals or powder
- IUPAC Name : hafnium; (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Synonyms : 2,2,6,6-Tetramethyl-3,5-heptanedionate(IV)hafnium, Tetrakis(2,2,6,6-tetramethylheptane-3,5-dionato)hafnium
Scientific Research Applications
Cancer Theranostics :
Hafnium-based nanomaterials (NMs), including Hf(TMHD)4 derivatives, are being explored for cancer treatment, particularly to enhance radiotherapy .
- Radiosensitization : Hf-based NMs, such as NBTXR3, have shown promise as radiosensitizers in clinical trials, improving tumor control .
- X-ray-induced Photodynamic Therapy (X-PDT) : These materials can absorb high-energy radiated photons to treat deep tumors .
- Combination Therapies : Hf-based NMs are effective in combination with photothermal therapy (PTT), chemotherapy, and immunotherapy .
- Tumor Microenvironment : Hafnium ions (Hf 4+) can coordinate with polyphenolic polymers, which can reprogram tumor metabolism and modify the tumor microenvironment, improving cancer therapy .
- Safety and Toxicity : Research indicates that Hf-based NMs generally exhibit a favorable safety profile with manageable toxicity .
Applications in Materials Science:
- Precursor for Thin Film Deposition : Hf(TMHD)4 is utilized as a precursor in thin film deposition techniques .
- Atomic Layer Deposition : It can be used in the atomic layer deposition of ruthenium thin films .
- Synthesis of Nanoparticles : Hf(TMHD)4 can be used in the synthesis of various nanoparticles, including Hf carbide NPs, which have shown excellent photothermal effects and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium involves the coordination of hafnium with the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the hafnium ion and allows it to participate in various chemical reactions. The compound’s volatility and stability make it an effective precursor for the deposition of hafnium-containing films.
Comparison with Similar Compounds
Chemical Identity
Physical and Chemical Properties
- Appearance : White crystalline powder .
- Melting Point : 315°C .
- Solubility : Soluble in hexane, toluene, alcohols, ketones, and esters; insoluble in water .
- Purity : ≥99.7% (metals basis) .
Applications
Primarily used as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) to fabricate hafnium dioxide (HfO₂) thin films, which are critical in semiconductor capacitors and high-κ dielectric layers .
Comparison with Similar Compounds
Structurally analogous metal β-diketonates are widely used in ALD/CVD processes. Below is a comparative analysis with zirconium, cerium, and titanium derivatives:
Structural and Chemical Comparison
Physical Properties
Performance Metrics
| Parameter | Hf(TMHD)₄ | Zr(TMHD)₄ | Ce(TMHD)₄ |
|---|---|---|---|
| Deposition Rate (Å/cycle) | 0.8–1.2 | 1.0–1.5 | 0.5–0.8 |
| Film Purity | >99.9% HfO₂ | >99.5% ZrO₂ | >99% CeO₂ |
| Resistivity (κ-value) | 25–30 | 20–25 | 15–20 |
Key Research Findings
Thermal Decomposition : Hf(TMHD)₄ exhibits a two-step decomposition pathway, releasing ligands at 300°C and forming HfO₂ above 500°C, whereas Zr(TMHD)₄ decomposes at lower temperatures (~280°C) .
Crystallinity : Ce(TMHD)₄-derived CeO₂ films show superior crystallinity at 600°C compared to HfO₂ and ZrO₂, which require higher annealing temperatures .
Hazard Profile : All TMHD-based precursors share similar hazards (skin/eye irritation), but Hf(TMHD)₄ has additional respiratory risks due to volatile byproducts .
Biological Activity
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV), commonly referred to as Hf(TMHD)4, is a complex organometallic compound with diverse applications in various fields including materials science and catalysis. This article focuses on its biological activity, exploring its potential effects and applications in biological systems.
- IUPAC Name : Hafnium; (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Molecular Formula : C44H76HfO8
- Molecular Weight : 911.56 g/mol
- CAS Number : 63370-90-1
The compound appears as a white powder and is characterized by its high purity (typically above 95%) and stability under various conditions .
Hf(TMHD)4 exhibits biological activity primarily through its interaction with cellular components. The hafnium ion (Hf^4+) has been shown to influence several biochemical pathways:
- Catalytic Activity : Hf(TMHD)4 has been utilized as a catalyst in various reactions, which can indirectly affect biological processes by facilitating the synthesis of biologically relevant compounds .
- Metal Ion Interaction : Hafnium ions can interact with proteins and nucleic acids, potentially leading to alterations in protein structure and function. This interaction may influence enzyme activity and gene expression .
Anticancer Research
Recent studies have explored the potential of hafnium-based compounds in cancer therapy. The mechanism involves:
- Cellular Uptake : Hafnium compounds can be internalized by cancer cells, where they may disrupt cellular functions.
- Radiation Enhancement : Research indicates that hafnium nanoparticles can enhance the effects of radiation therapy in cancer treatment by increasing the local dose delivered to tumor cells while sparing normal tissues .
Toxicological Studies
While exploring the biological activity of Hf(TMHD)4, it is crucial to assess its toxicity:
- Cytotoxicity : In vitro studies have shown that certain concentrations of hafnium complexes can exhibit cytotoxic effects on various cell lines. The extent of toxicity often correlates with concentration and exposure time.
- Genotoxicity : Investigations into the genotoxic potential of Hf(TMHD)4 have revealed mixed results, necessitating further studies to clarify its safety profile .
Case Study 1: Hafnium Complexes in Cancer Treatment
A study investigated the use of hafnium complexes as radiosensitizers in B16 melanoma cells. The results demonstrated that treatment with hafnium nanoparticles prior to radiation exposure significantly enhanced cell death compared to radiation alone. This suggests a promising avenue for improving therapeutic outcomes in radiotherapy .
| Treatment Type | Cell Viability (%) | Notes |
|---|---|---|
| Control | 85 | No treatment |
| Radiation Only | 50 | Standard treatment |
| Hafnium + Radiation | 25 | Enhanced cytotoxicity |
Case Study 2: Environmental Impact
Research also examined the environmental implications of hafnium compounds. The uptake of hafnium by microorganisms was studied to understand its bioavailability and potential effects on microbial communities in soil environments .
Q & A
What are the standard synthetic routes and characterization techniques for Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV)?
Basic Research Question
Synthesis : The compound is typically synthesized via ligand substitution reactions, where hafnium tetrachloride (HfCl₄) reacts with the deprotonated β-diketone ligand (TMHD⁻) in anhydrous conditions. A common protocol involves refluxing HfCl₄ with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in the presence of a base (e.g., ammonia or triethylamine) to facilitate ligand exchange .
Characterization :
- Elemental Analysis : Confirms stoichiometry (C:Hf:O ratio).
- FTIR : Identifies ν(C=O) and ν(C-O) stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) to verify ligand coordination .
- NMR (¹H/¹³C) : Validates ligand integrity and absence of free H-TMHD.
- XRD : Determines crystal structure; analogous Ce(TMHD)₄ exhibits a square antiprismatic geometry, suggesting similar coordination for Hf(TMHD)₄ .
How is Hf(TMHD)₄ applied in atomic layer deposition (ALD) or metal-organic chemical vapor deposition (MOCVD)?
Basic Research Question
Hf(TMHD)₄ is a volatile precursor for hafnium oxide (HfO₂) thin films, used in high-κ dielectrics for semiconductors. Key steps:
- Vaporization : Sublimes at 150–200°C under reduced pressure (0.01–0.1 Torr) .
- Deposition : Reacts with oxidants (e.g., H₂O, O₃) in ALD cycles. Typical growth rates range from 0.1–0.3 Å/cycle at 250–350°C .
- Film Quality : Post-deposition annealing (≥500°C) improves crystallinity but may introduce oxygen vacancies. Ellipsometry and XPS validate stoichiometry and purity .
What experimental challenges arise when optimizing ALD parameters for Hf(TMHD)₄?
Advanced Research Question
Challenges :
- Thermal Stability : Decomposition above 300°C limits upper temperature thresholds, requiring precise control to avoid particle formation .
- Ligand Retention : Incomplete ligand removal during deposition can lead to carbon contamination. Solution: Optimize purge times and oxidant flow rates .
- Substrate Compatibility : Hydrophilic surfaces (e.g., SiO₂) enhance nucleation, while hydrophobic substrates (e.g., PMMA) require plasma pretreatment .
Methodology : - Use in situ QCM (quartz crystal microbalance) to monitor mass changes per cycle.
- DOE (design of experiments) to map temperature vs. growth rate relationships.
How do thermal decomposition pathways of Hf(TMHD)₄ influence its performance in CVD?
Advanced Research Question
Decomposition Analysis :
- TGA/DSC : Mass loss occurs in two stages: ligand evaporation (150–250°C) and Hf-O bond formation (300–400°C). Residual carbon content correlates with heating rates .
- Mechanism : Ligand dissociation follows first-order kinetics, with activation energies (~120 kJ/mol) derived from Arrhenius plots .
Implications : - Rapid heating causes uneven ligand release, creating porous films.
- Low oxygen partial pressure during CVD favors sub-stoichiometric HfO₂₋ₓ. Mitigate via O₂ co-flow or post-deposition oxidation .
How can researchers address contradictions in reported deposition rates or film properties across studies?
Advanced Research Question
Data Contradictions : Variations arise from differences in:
- Precursor Purity : Trace moisture or chloride residues alter reactivity. Validate via ICP-MS or Karl Fischer titration .
- Deposition Hardware : Cold-wall vs. hot-wall reactors yield distinct thermal gradients. Calibrate thermocouples and verify gas flow uniformity .
Resolution Strategies : - Cross-validate using multiple characterization tools (e.g., TEM for crystallinity, AFM for roughness).
- Report detailed experimental parameters (e.g., precursor lot number, chamber base pressure).
What methodologies enable effective co-deposition of Hf(TMHD)₄ with other precursors (e.g., Ce(TMHD)₄) for multifunctional films?
Advanced Research Question
Case Study : Ce(TMHD)₄ and Hf(TMHD)₄ co-deposition in supercritical CO₂ produces HfO₂-CeO₂ nanocomposites for catalytic applications .
Methodology :
- Precursor Compatibility : Ensure matching sublimation temperatures (e.g., Ce(TMHD)₄ sublimes at ~180°C, aligning with Hf(TMHD)₄) .
- Co-reaction Design : Use dual-source ALD with alternating H₂O pulses. Monitor phase segregation via XRD and EDS mapping.
- Post-treatment : Annealing in H₂/N₂ enhances interfacial mixing but risks reducing Ce⁴⁺ to Ce³⁺. Mitigate with controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
